

molecular weight and formula of 2-Oxocycloheptane-1-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Oxocycloheptane-1-carbaldehyde

Cat. No.: B173652

[Get Quote](#)

An In-depth Technical Guide to 2-Oxocycloheptane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **2-Oxocycloheptane-1-carbaldehyde**, a bifunctional organic compound of interest in synthetic chemistry. Due to the limited availability of specific experimental data for this particular cycloheptane derivative, this document also includes generalized protocols and illustrative examples from the closely related and well-documented 2-oxocyclohexane-1-carbaldehyde to provide a comprehensive understanding of this class of molecules.

Core Molecular Data

The fundamental molecular properties of **2-Oxocycloheptane-1-carbaldehyde** are summarized below. These values are calculated based on its chemical structure, as extensive experimental data is not readily available in published literature.

Property	Value
Chemical Formula	C ₈ H ₁₂ O ₂
Molecular Weight	140.18 g/mol

Synthesis and Experimental Protocols

The synthesis of 2-oxo-cycloalkane-1-carbaldehydes is typically achieved through the Claisen condensation of the corresponding cyclic ketone with a formate ester. This reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry.

General Synthesis Methodology: Formylation of Cyclic Ketones

A general and robust method for the synthesis of α -formyl cyclic ketones involves the reaction of a cyclic ketone with a formate ester in the presence of a strong base. The base deprotonates the α -carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the formate ester. The subsequent collapse of the tetrahedral intermediate and acidification yields the desired β -ketoaldehyde.

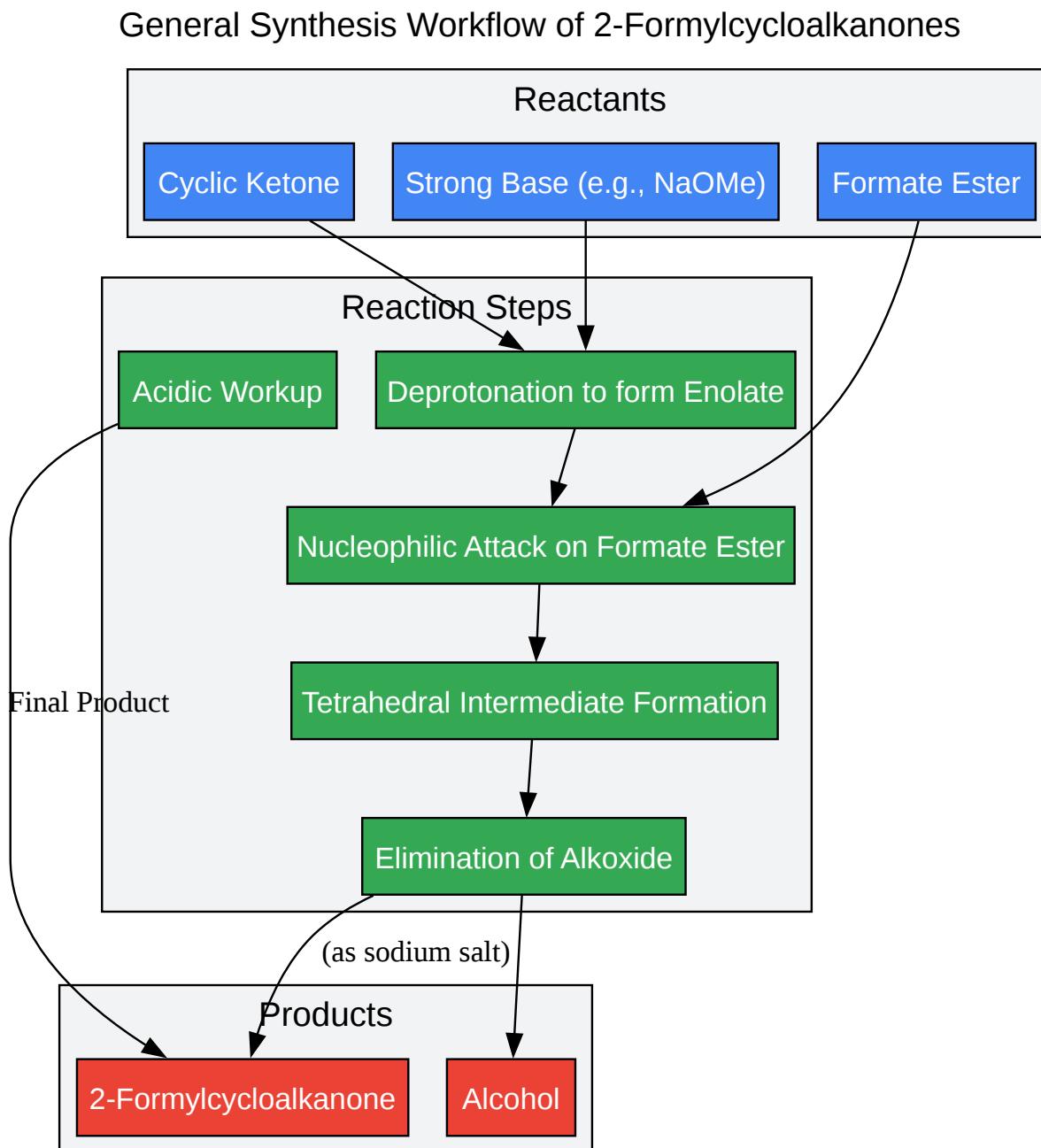
A common procedure involves the use of sodium methoxide as the base and ethyl formate as the formylating agent. The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent side reactions.

Representative Experimental Protocol: Synthesis of 2-Oxocyclohexane-1-carbaldehyde

Given the scarcity of specific protocols for the heptanone derivative, the following detailed procedure for the synthesis of the well-characterized 2-oxocyclohexane-1-carbaldehyde serves as a representative example. This protocol is adapted from established chemical literature and illustrates the key steps and conditions applicable to this class of reactions.

Materials:

- Cyclohexanone
- Ethyl formate
- Sodium methoxide
- Diethyl ether (anhydrous)


- Hydrochloric acid (10% aqueous solution)
- Sodium chloride (saturated aqueous solution)
- Magnesium sulfate (anhydrous)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel

Procedure:

- A solution of freshly prepared sodium methoxide in anhydrous diethyl ether is placed in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and the flask is cooled in an ice bath.
- A solution of cyclohexanone and ethyl formate in anhydrous diethyl ether is added dropwise to the cooled base suspension with vigorous stirring over a period of approximately one hour.
- After the addition is complete, the reaction mixture is stirred at room temperature overnight.
- The resulting mixture is then cooled in an ice bath, and 10% hydrochloric acid is added slowly until the mixture is acidic.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic extracts are washed with a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-oxocyclohexane-1-carbaldehyde.
- The crude product can be further purified by vacuum distillation.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of 2-formylcycloalkanones via Claisen condensation.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [molecular weight and formula of 2-Oxocycloheptane-1-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b173652#molecular-weight-and-formula-of-2-oxocycloheptane-1-carbaldehyde\]](https://www.benchchem.com/product/b173652#molecular-weight-and-formula-of-2-oxocycloheptane-1-carbaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com